magnesium;1H-naphthalen-1-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is typically found as a light yellow to yellow slurry or solution and is highly sensitive to air and moisture . It is widely used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthylmagnesium bromide is synthesized through the reaction of 1-bromonaphthalene with magnesium in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:
C10H7Br+Mg→C10H7MgBr
The reaction is exothermic and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of 1-naphthylmagnesium bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control temperature. The product is often purified by distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-Naphthylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Conditions: Reactions are carried out under an inert atmosphere to prevent decomposition
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Naphthalenes: Result from substitution reactions
Scientific Research Applications
1-Naphthylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a Grignard reagent, it is used to form carbon-carbon bonds.
Pharmaceuticals: Used in the synthesis of complex organic molecules for drug development.
Material Science: Employed in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-naphthylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is due to the polarization of the carbon-magnesium bond, making the carbon highly nucleophilic .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Similar Grignard reagent with a phenyl group instead of a naphthyl group.
Methylmagnesium Bromide: Another Grignard reagent with a methyl group.
Uniqueness
1-Naphthylmagnesium bromide is unique due to its naphthyl group, which provides additional aromatic stability and reactivity compared to other Grignard reagents. This makes it particularly useful in the synthesis of polycyclic aromatic compounds .
Properties
IUPAC Name |
magnesium;1H-naphthalen-1-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7.BrH.Mg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBWOINKHDKRAF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=CC=CC2=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.